molecular formula C13H12O2 B1666310 1-Methoxy-3-phenoxybenzene CAS No. 1655-68-1

1-Methoxy-3-phenoxybenzene

Cat. No. B1666310
CAS RN: 1655-68-1
M. Wt: 200.23 g/mol
InChI Key: CBVXNDCIOLXDFD-UHFFFAOYSA-N
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Description

3-Phenoxyanisole is a bioactive chemical.

Scientific Research Applications

  • Thermochemical and Calorimetric Studies : Methoxyphenols, including structures similar to 1-Methoxy-3-phenoxybenzene, are key components in antioxidants and biologically active molecules. They form strong hydrogen bonds in condensed matter. Thermochemical, Fourier transform infrared spectroscopic, and quantum-chemical studies of methoxyphenols have been conducted to understand their thermodynamic properties, such as vapor pressure, vaporization, sublimation, and fusion enthalpies (Varfolomeev et al., 2010).

  • Biomass Conversion : Research on anisole (methoxybenzene), representing a biomass lignin conversion product, shows its catalytic conversion to gasoline-range molecules. Studies indicate that methoxybenzene is involved in transalkylation and hydrodeoxygenation reactions, essential for biomass conversion into valuable chemicals (Zhu et al., 2011).

  • Environmental Impact of Methoxybenzene Derivatives : Methyl triclosan, a derivative of methoxybenzene, has been identified as an environmental pollutant. Research involving electrochemical reduction studies reveals the process of breaking chemical bonds in such compounds, which is crucial for understanding their environmental impact (Peverly et al., 2014).

  • Atmospheric Chemistry of Methoxyphenols : Methoxyphenols, including compounds similar to 1-Methoxy-3-phenoxybenzene, are produced from wood lignin pyrolysis. Their interaction with hydroxyl radicals in the atmosphere leads to the formation of nitroguaiacols, which can be used as gas tracers for biomass burning emissions (Lauraguais et al., 2014).

  • Gas Phase Reactions and Atmospheric Lifespan : Studies on methoxybenzene's gas phase reactions with ozone reveal insights into its environmental behavior. The research provides reference data for understanding the atmospheric lifespan of such compounds (Sun et al., 2016).

  • Extraction and Recovery in Industrial Processes : The structure of methoxybenzene derivatives influences their extraction efficiency in industrial processes, such as the extraction of gold from acidic chloride media. Understanding these structural effects is crucial for optimizing extraction processes (Oshima et al., 2019).

  • Solvent Extraction and Distillation in Chemical Industries : Anisole, a methoxybenzene derivative, is separated from multicomponent liquid mixtures using solvent extraction and distillation, crucial for its applications in chemical, pharmaceutical, and other industries (Vani et al., 2021).

  • Grain Analysis and Quality Assessment : Methoxybenzene compounds, including 1-Methoxy-3-phenoxybenzene, are found in grains and can indicate quality issues. Their identification and levels can be crucial for determining grain quality and potential off-odors (Seitz & Ram, 2000).

properties

IUPAC Name

1-methoxy-3-phenoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O2/c1-14-12-8-5-9-13(10-12)15-11-6-3-2-4-7-11/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBVXNDCIOLXDFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7061851
Record name Benzene, 1-methoxy-3-phenoxy-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methoxy-3-phenoxybenzene

CAS RN

1655-68-1
Record name 1-Methoxy-3-phenoxybenzene
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URL https://commonchemistry.cas.org/detail?cas_rn=1655-68-1
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Phenoxyanisole
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Record name 1-Methoxy-3-phenoxybenzene
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Record name Benzene, 1-methoxy-3-phenoxy-
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Record name Benzene, 1-methoxy-3-phenoxy-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name m-phenoxyanisole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.015.227
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Record name 3-PHENOXYANISOLE
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Synthesis routes and methods

Procedure details

3-Methoxyphenol (287.4 g; 2.3 Mol), 316.0 g (2.0 Mol) of bromobenzene, 552 g (4.0 Mol) of K2CO3, 12.0 g (0.19 Mol) of activated copper (prepared according to Org. Syn. Coll. Vol. II, p 445-6), Cu(II) acetate hydrate 2.0 g (11 mMol), CuO powder (2.0 g; 25 mMol), and 2.0 g of copper sulfate (13 mMol) were combined in 1500 mL of dry pyridine. The resultant mixture was heated under reflux for 3 days. After cooling, the mixture was concentrated under reduced pressure, then treated with 6N HCl. Extraction was carried out with ether. The combined organics were washed with water, dilute NaOH, and water, then concentrated under reduced pressure. The residue was distilled in vacuo to give 3-phenoxyanisole, distilling at 138-40° C./2 mm pressure, 119 g (75% yield). H1NMR (CDCl3) d: 3.81 (s, 3 H), 6.61 (m, 2 H), 6.68 (d, J=7.8 Hz, 1 H), 7.06 (d, J=8.3, 2 H), 7.14 (t, J=7.4 Hz, 1 H), 7.25 (t, J=8.4 Hz, 1 H), 7.37 (t, J=7.8 Hz, 2 H).
Quantity
287.4 g
Type
reactant
Reaction Step One
Quantity
316 g
Type
reactant
Reaction Step Two
Name
Quantity
552 g
Type
reactant
Reaction Step Three
[Compound]
Name
Cu(II) acetate hydrate
Quantity
2 g
Type
reactant
Reaction Step Four
[Compound]
Name
CuO
Quantity
2 g
Type
reactant
Reaction Step Five
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
1500 mL
Type
solvent
Reaction Step Seven
Quantity
12 g
Type
catalyst
Reaction Step Eight
Quantity
2 g
Type
catalyst
Reaction Step Nine
Yield
75%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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